

Spectroscopic Characterization of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Difluoromethoxy)-4-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(Difluoromethoxy)-4-methylbenzene** (CAS No. 1583-83-1). The strategic incorporation of the difluoromethoxy group into aromatic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. A thorough understanding of the spectroscopic signature of this building block is essential for reaction monitoring, quality control, and structural elucidation of its derivatives in drug discovery and development.

Molecular Structure and Properties

1-(Difluoromethoxy)-4-methylbenzene is an aromatic ether with the molecular formula $C_8H_8F_2O$ and a molecular weight of 158.15 g/mol [1][2][3]. Its structure consists of a toluene molecule substituted with a difluoromethoxy group at the para position.

Table 1: Physicochemical Properties of **1-(Difluoromethoxy)-4-methylbenzene**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₈ F ₂ O | [1][2] |
| Molecular Weight | 158.145 g/mol | [1] |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm ³ | [1] |
| Flash Point | 61.2 ± 20.4 °C | [1] |

Spectroscopic Data

While a complete set of experimentally-derived spectra for **1-(Difluoromethoxy)-4-methylbenzene** is not readily available in the public domain, the following sections present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|-----------------------------|-------------|-------------------------------------|
| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH ₃) |
| ~7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCHF ₂) |
| ~6.55 | t, ³ JHF ≈ 74 Hz | 1H | -OCHF ₂ |
| ~2.35 | s | 3H | -CH ₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|----------------------------------|----------------------------------|--------------------------------------|
| ~150.0 | s | C-OCHF ₂ |
| ~135.0 | s | C-CH ₃ |
| ~130.0 | s | Ar-CH (ortho to -CH ₃) |
| ~120.0 | s | Ar-CH (ortho to -OCHF ₂) |
| ~115.0 | t, $^1\text{JCF} \approx 260$ Hz | -OCHF ₂ |
| ~21.0 | s | -CH ₃ |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|----------------------------------|---------------------------------|--------------------|
| ~-80 to -95 | d, $^3\text{JHF} \approx 74$ Hz | -OCHF ₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|---|
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH ₃) |
| 1610, 1510 | Strong, Medium | Aromatic C=C bending |
| 1250-1200 | Strong | Aryl-O stretch |
| 1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 158 | High | [M] ⁺ (Molecular ion) |
| 107 | Medium | [M - OCHF ₂] ⁺ |
| 91 | High | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 51 | Medium | [CHF ₂] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-(Difluoromethoxy)-4-methylbenzene**.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of **1-(Difluoromethoxy)-4-methylbenzene** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.

¹⁹F NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -50 to -150 ppm.
- Number of Scans: 64.
- Relaxation Delay: 1.5 s.

Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ H = 7.26 ppm, δ C = 77.16 ppm) or TMS (δ H = 0 ppm).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32.
- A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

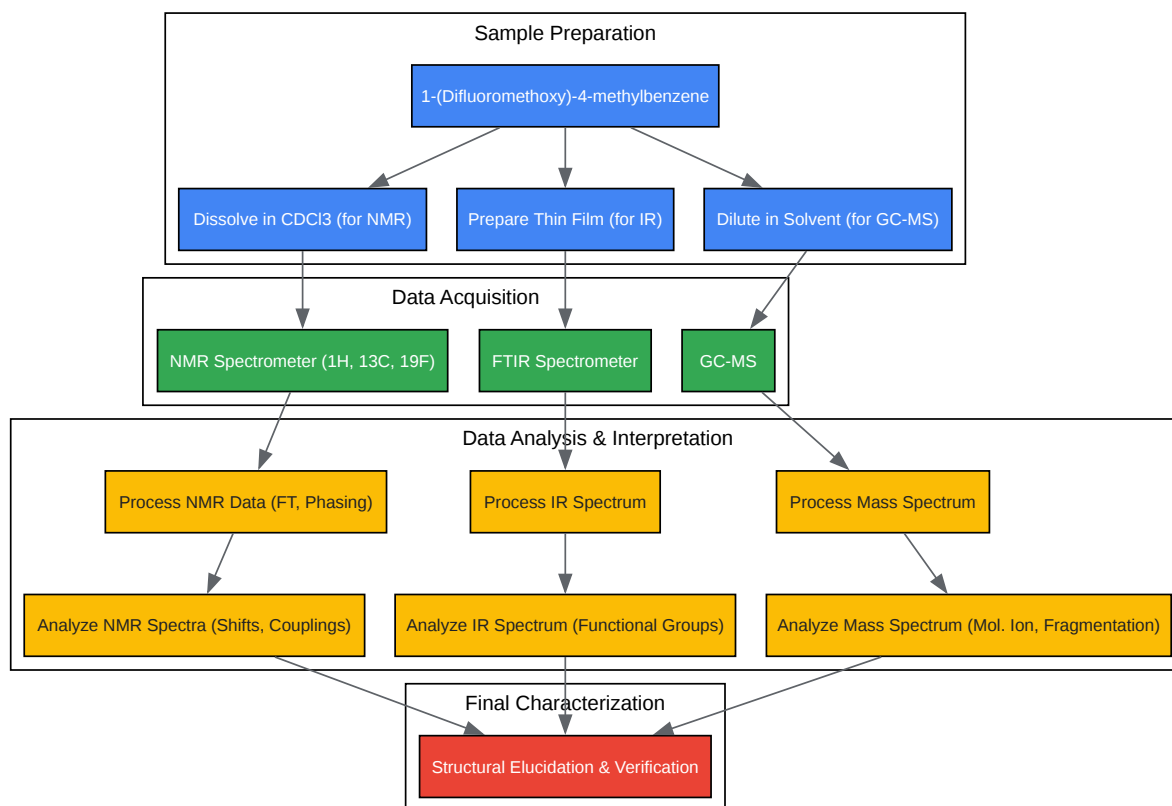
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Workflow Visualization

The general workflow for the spectroscopic characterization of a compound like **1-(Difluoromethoxy)-4-methylbenzene** is depicted below.



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References

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